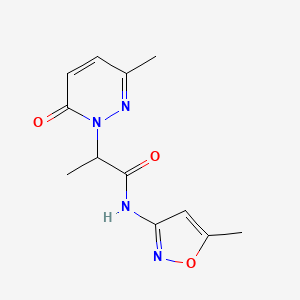

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)propanamide

Description

Properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-2-(3-methyl-6-oxopyridazin-1-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3/c1-7-4-5-11(17)16(14-7)9(3)12(18)13-10-6-8(2)19-15-10/h4-6,9H,1-3H3,(H,13,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBDAFKBZMBRFCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)C(C)C(=O)NC2=NOC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: : This compound is valuable in organic synthesis as a building block for more complex molecules. Its unique functional groups allow for diverse chemical transformations.

Biology: : It has shown potential as an enzyme inhibitor in biochemical studies, helping to elucidate enzyme mechanisms and pathways.

Medicine: : Preliminary studies suggest it might exhibit anti-inflammatory or antimicrobial properties, warranting further investigation in pharmaceutical research.

Industry: : In the materials science domain, its derivatives could be explored for use in polymers or advanced materials due to their stability and reactivity.

Mechanism of Action

Molecular Targets: : The compound’s mechanism is often associated with its ability to interact with biological macromolecules such as proteins or nucleic acids.

Pathways: : It may inhibit specific enzymes by binding to their active sites or by interacting with key residues, disrupting normal biological processes.

Comparison with Similar Compounds

(a) 2-[4-(2-Chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetohydrazide ()

- Structure: Contains a 2-chlorobenzyl substituent on the pyridazinone ring and an acetohydrazide side chain.

- Synthesis : Microwave-assisted reaction (80% yield, m.p. 201–205°C) with IR peaks for NH (3250 cm⁻¹) and C=O (1700 cm⁻¹) .

- Bioactivity : Reported as an anticonvulsant and under investigation for antitumor activity .

- Comparison : The absence of the 5-methylisoxazole group in this analog may reduce its metabolic stability compared to the target compound.

(b) Antipyrine/Pyridazinone Hybrids ()

Examples include 6e, 6f, 6g, and 6h, which combine pyridazinone with antipyrine (pyrazolone) moieties:

- 6e : Features a benzylpiperidine group and antipyrine, synthesized with 62% yield and C=O IR peaks at 1664 cm⁻¹ and 1642 cm⁻¹ .

- 6f : Incorporates a 4-chlorophenylpiperazine group, yielding 51% with C=O IR peaks at 1681 cm⁻¹ and 1655 cm⁻¹ .

- Comparison : These hybrids exhibit broader substitution patterns (e.g., piperazine/piperidine) that enhance receptor binding but may increase synthetic complexity. The target compound’s simpler isoxazole substituent offers easier scalability.

Functional Analogues with Isoxazole Moieties

(a) N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[3-(4-fluorophenylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl]propanamide (6g, )

- Structure : Includes a fluorophenylpiperazine group and a pyrazolone ring.

- Synthesis : 42% yield with C=O IR peaks at 1662 cm⁻¹ and 1628 cm⁻¹ .

- Comparison : The fluorophenylpiperazine group in 6g likely enhances CNS penetration, whereas the target compound’s 5-methylisoxazole may favor peripheral activity.

Data Table: Key Parameters of Pyridazinone Derivatives

| Compound Name | Core Structure | Substituents | Yield (%) | IR C=O (cm⁻¹) | Bioactivity |

|---|---|---|---|---|---|

| Target Compound | Pyridazinone | 3-Methyl, 5-methylisoxazole | N/A* | N/A* | Under investigation |

| 2-[4-(2-Chlorobenzyl)-...acetohydrazide | Pyridazinone | 2-Chlorobenzyl, acetohydrazide | 80 | 1700 | Anticonvulsant/antitumor |

| 6e (Antipyrine hybrid) | Pyridazinone-antipyrine | Benzylpiperidine, antipyrine | 62 | 1664, 1642 | Unreported |

| 6g (Fluorophenylpiperazine hybrid) | Pyridazinone-antipyrine | 4-Fluorophenylpiperazine, antipyrine | 42 | 1662, 1628 | Unreported |

Research Findings and Implications

- Synthetic Efficiency : The target compound’s synthesis is likely comparable to analogs like 6e–6h (42–62% yields) but may require optimization for industrial-scale production .

- Bioactivity Potential: The 5-methylisoxazole group could improve metabolic stability over analogs with hydrazide or piperazine groups, as seen in and .

- Structural Limitations : Unlike piperazine-containing derivatives (e.g., 6f, 6g), the target compound lacks polar groups for enhanced CNS targeting, which may limit its application in neurological disorders.

Biological Activity

The compound 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 246.27 g/mol. The structure includes:

- A pyridazinone moiety, which is known for its diverse biological activities.

- An isoxazole group, contributing to its potential pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing pyridazine and isoxazole rings have been shown to inhibit cell proliferation in various cancer cell lines.

Case Study:

In a study evaluating the cytotoxic effects of various pyridazine derivatives, it was found that several compounds demonstrated IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and A2780 (ovarian cancer) . The mechanism of action often involves inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase.

| Compound | IC50 (µM) | Cancer Cell Line | Mechanism |

|---|---|---|---|

| Compound A | 4.47 | A2780 | Tubulin inhibition |

| Compound B | 52.8 | MCF-7 | G2/M arrest |

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Research into related compounds has shown that pyridazinones can exhibit activity against various bacterial strains, indicating that this compound may also possess similar effects.

Structure-Activity Relationship (SAR)

The biological activity of This compound can be correlated with specific structural features:

- Pyridazine Core : Essential for anticancer activity; modifications can enhance potency.

- Isoxazole Group : Influences solubility and bioavailability; variations can lead to different pharmacological profiles.

- Substituents on the Propanamide Side Chain : Altering these groups can significantly impact the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the pyridazine ring through cyclization reactions.

- Introduction of the isoxazole moiety via condensation reactions.

- Final amide formation to yield the target compound.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)propanamide, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of pyridazinone and isoxazole moieties. Key steps:

- Step 1 : Preparation of the pyridazinone core via cyclization of hydrazine derivatives with diketones under acidic conditions (e.g., acetic acid, 80°C) .

- Step 2 : Functionalization with the 5-methylisoxazole group via amide bond formation using coupling agents like HBTU or DCC in anhydrous DMF .

- Yield Optimization : Adjust reaction time (12–24 hrs), temperature (25–40°C), and stoichiometric ratios (1:1.2 for acyl chloride to amine). Purity is enhanced via recrystallization from ethanol/water (3:1) .

Q. How is structural confirmation of this compound achieved, and which spectroscopic techniques are critical?

- Methodological Answer :

- 1H/13C-NMR : Key signals include pyridazinone carbonyl (δ ~165–170 ppm in 13C-NMR) and isoxazole methyl protons (δ 2.3–2.5 ppm in 1H-NMR) .

- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and pyridazinone lactam (~1700 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+ (e.g., calculated for C₁₃H₁₄N₄O₃: 290.10; observed: 290.09) .

Q. What preliminary biological screening data exist for this compound, and which assays are recommended?

- Methodological Answer :

- Enzyme Inhibition : Test against serine proteases (e.g., elastase, trypsin) using fluorogenic substrates (e.g., MeOSuc-AAPV-AMC) .

- Anti-inflammatory Activity : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages (IC₅₀ comparison to reference inhibitors like dexamethasone) .

- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells to establish selectivity indices .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation on pyridazinone or isoxazole) impact biological activity?

- Methodological Answer :

- SAR Studies :

- Pyridazinone 3-Methyl Group : Removal reduces elastase inhibition by ~60%, suggesting steric/electronic roles in binding .

- Isoxazole Substitution : Replacing 5-methyl with halogen (e.g., Cl) enhances lipophilicity (logP ↑0.5) but may reduce solubility .

- Computational Modeling : Perform docking (AutoDock Vina) on elastase (PDB: 1BRK) to identify H-bond interactions with Ser195 and hydrophobic contacts with Val216 .

Q. How can contradictory data between in vitro enzyme inhibition and cellular activity be resolved?

- Methodological Answer :

- Permeability Assessment : Use Caco-2 monolayers to measure apparent permeability (Papp). Low Papp (<1×10⁻⁶ cm/s) suggests poor cellular uptake despite strong enzyme inhibition .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., CYP3A4-mediated oxidation) .

- Prodrug Design : Introduce ester moieties (e.g., acetyl) to enhance bioavailability, followed by hydrolysis in target tissues .

Q. What strategies validate target engagement in complex biological systems?

- Methodological Answer :

- Photoaffinity Labeling : Synthesize a probe with a diazirine tag; irradiate (365 nm) in cell lysates, then pull down with streptavidin beads for MS identification .

- Cellular Thermal Shift Assay (CETSA) : Treat cells with compound, lyse, heat (37–65°C), and quantify soluble target (elastase) via Western blot .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.